5-(1H-Indol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Indol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both an indole and a pyrrolidinone moiety. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals. The combination of indole and pyrrolidinone in a single molecule can potentially lead to unique biological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-2-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with pyrrolidinone precursors. For example, the reaction of 1-alkyl-5-hydroxypyrrolidin-2-ones with indoles having a free 3-position leads to the formation of this compound . The reaction typically requires mild conditions and can be carried out in solvents such as methanol and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Indol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole or pyrrolidinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole moiety, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, reduced pyrrolidinone derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(1H-Indol-2-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1H-Indol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling . The pyrrolidinone moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-alkyl-5-(indol-3-yl)pyrrolidin-2-ones: These compounds have similar structures but differ in the position of the indole moiety.
Indole derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety but lack the pyrrolidinone ring.
Pyrrolidinone derivatives: Compounds like pyrrolidin-2-one and its substituted derivatives share the pyrrolidinone ring but lack the indole moiety.
Uniqueness
5-(1H-Indol-2-yl)pyrrolidin-2-one is unique due to the combination of the indole and pyrrolidinone moieties in a single molecule. This structural feature can lead to unique biological properties and applications that are not observed in compounds containing only one of these moieties.
Properties
IUPAC Name |
5-(1H-indol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-6-5-10(14-12)11-7-8-3-1-2-4-9(8)13-11/h1-4,7,10,13H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOGMRAGDZEUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.